molecular formula C15H16N2O3S B2388740 N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide CAS No. 2034527-31-4

N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide

Cat. No. B2388740
CAS RN: 2034527-31-4
M. Wt: 304.36
InChI Key: NOVUEDJUVUGZPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . A series of pyrazole-sulfonamide derivatives were designed and synthesized from 1- (4-aminophenyl)-4-benzoyl-5-phenyl- N - (5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1 H -pyrazole-3-carboxamide .


Molecular Structure Analysis

In organic chemistry, the sulfonamide functional group is an organosulfur group with the structure R−S (=O)2−NR2. It consists of a sulfonyl group ( O=S=O) connected to an amine group ( −NH2 ) .


Chemical Reactions Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine .


Physical And Chemical Properties Analysis

The molecular weight of N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide is 304.36.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Sulfonamide compounds have been extensively studied for their synthetic utility and chemical properties. For instance, efficient one-pot synthesis methods have been developed for biphenyl sulfonamides, leveraging water-promoted, palladium-catalyzed, microwave-assisted reactions, indicating the versatility of sulfonamide compounds in synthetic chemistry (Zhiyou et al., 2015). This approach highlights the potential of N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide in facilitating novel synthetic routes or enhancing existing methodologies.

Inhibition of Carbonic Anhydrase

Sulfonamide derivatives are well-known inhibitors of carbonic anhydrase, a critical enzyme for physiological processes such as pH regulation and CO2 transport. Research on positively charged sulfonamides targeting the tumor-associated isozyme IX of carbonic anhydrase has shown potent inhibitory activity, suggesting a role in cancer therapeutics (Casey et al., 2004). This implies that N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide could have applications in designing selective inhibitors for specific isozymes of carbonic anhydrase.

Antimicrobial and Antiproliferative Activity

Novel sulfonamide isoxazolo[5,4-b]pyridines have shown antimicrobial activity towards Pseudomonas aeruginosa and Escherichia coli, as well as antiproliferative activity against breast carcinoma cell lines (Poręba et al., 2015). These findings suggest the potential for N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide to act as a lead compound in the development of new antimicrobial and anticancer agents.

Molecular Docking and Biological Activity

Theoretical and experimental studies on sulfonamide derivatives, including molecular docking, MEP, HOMO/LUMO analysis, and biological activity against bacteria, indicate a broad spectrum of potential applications (Shafieyoon et al., 2019). These studies provide a foundation for understanding the interaction mechanisms of sulfonamide compounds with biological targets, potentially guiding the development of N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide as a therapeutic agent.

Mechanism of Action

Sulfonamides are competitive inhibitors of the bacterial enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid .

Safety and Hazards

Sulfonamides are considered hazardous by the 2012 OSHA Hazard Communication Standard. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-21(19,15-6-3-7-16-10-15)17-9-14-8-12-4-1-2-5-13(12)11-20-14/h1-7,10,14,17H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVUEDJUVUGZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CNS(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide

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